2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Description
BenchChem offers high-quality 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-9-7-17(10-12-6-8-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,8,11H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUAIXIKLNHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular weight of approximately 338.201 g/mol, belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties. The presence of a bromine atom, along with functional groups such as furan and methoxyethyl, enhances its solubility and biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves several key steps:
- Formation of the Benzamide Core : The starting material is reacted with furan derivatives under controlled conditions.
- Bromination : A bromination step introduces the bromine atom into the structure.
- Methoxyethyl Substitution : The addition of the methoxyethyl group is performed using appropriate reagents to enhance solubility and biological interaction.
Pharmacological Properties
Research indicates that 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity against various pathogens.
The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. It is hypothesized that the bromine atom and functional groups facilitate binding to these targets, thereby modulating biological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide:
-
Anticancer Studies :
- A study demonstrated that this compound inhibited the growth of breast cancer cells in vitro, suggesting its potential as an anticancer agent.
- It was found to induce apoptosis in cancer cells through activation of caspase pathways.
-
Anti-inflammatory Research :
- In vivo studies showed that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis.
-
Antimicrobial Testing :
- The compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Antimicrobial | Inhibition against pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
